Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Vue d'ensemble

Description

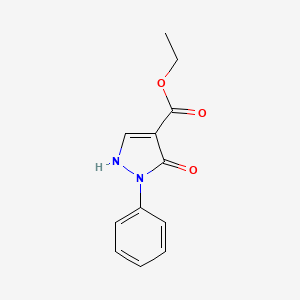

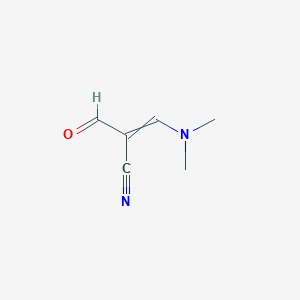

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H12N2O3 . It has an average mass of 232.235 Da and a monoisotopic mass of 232.084793 Da .

Molecular Structure Analysis

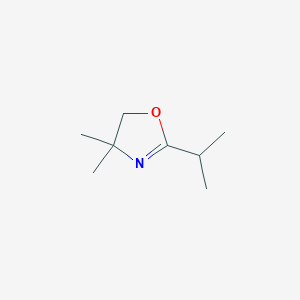

The molecular structure of this compound comprises a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule containing two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Applications De Recherche Scientifique

Synthesis and Structural Analysis

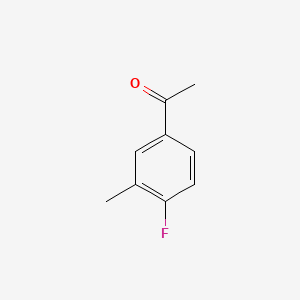

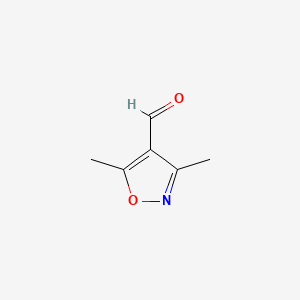

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate and its derivatives have been extensively used in synthetic chemistry. For instance, a study demonstrated the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones using Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which is closely related to the compound (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012). Additionally, crystal structure analysis of similar compounds provides insights into their molecular configurations, as seen in the study of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Chemical Synthesis and Potential Applications

Various studies have explored the synthesis of novel compounds using ethyl pyrazole derivatives. For instance, synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety has been reported, indicating the versatility of these compounds in creating diverse chemical structures (Abdelhamid & Afifi, 2010). Furthermore, these compounds have been used as precursors in cross-coupling reactions, highlighting their role in advanced organic synthesis (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Biological and Pharmaceutical Research

Ethyl pyrazole derivatives also have significant applications in the field of medicinal chemistry. Studies have shown these compounds can impact cellular processes like autophagy in cancer cells, suggesting potential therapeutic applications (Zheng et al., 2010). Their structural variety allows for the synthesis of novel compounds with potential biological activity, expanding the possibilities for drug discovery.

Material Science and Sensor Development

In the realm of material science, these compounds have been used in the development of chemosensors. For example, a study demonstrated the use of a colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye for the detection of metal cations (Aysha, Mohamed, El-Sedik, & Youssef, 2021). This highlights the compound's potential in creating sensitive and selective sensors for various applications.

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that compounds like Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate may have potential future applications in these fields.

Propriétés

IUPAC Name |

ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFAFMVYYSHQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279197, DTXSID20952870 | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

CAS RN |

30588-33-1, 88585-32-4 | |

| Record name | NSC11628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)

![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)